
2-Chloro-N-(3-hydroxypropyl)nicotinamide
Overview
Description
2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound that contains 25 bonds in total, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .
Synthesis Analysis
Newly designed nicotinamide derivatives, including 2-Chloro-N-(3-hydroxypropyl)nicotinamide, were synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3-hydroxypropyl)nicotinamide was analyzed using computational methods. The compounds were optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The molecular weight of this compound is 214.65 g/mol.Scientific Research Applications
Antibacterial and Antibiofilm Properties
2-Chloro-N-(3-hydroxypropyl)nicotinamide: has been studied for its potential antibacterial and antibiofilm activities. Research indicates that derivatives of nicotinamide, including this compound, show promising results against a range of bacterial strains. These compounds have been tested in vitro against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. The antibacterial activity is further supported by molecular docking analyses, suggesting that these compounds could serve as inhibitors against specific bacterial targets .
Computational Chemistry Analyses
Computational methods have been employed to analyze the electronic properties of nicotinamide derivatives. Techniques like HOMO/LUMO contour plot and MEP maps are used to understand the molecular structure and reactivity. These computational analyses provide insights into the antibacterial mechanism and help in predicting the biological activity of the compounds .
Synthesis and Characterization
The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS. Characterization of this compound is crucial for confirming its structure and purity, which is essential for its application in scientific research. The synthesized compounds are optimized using B3LYP/6–31+G(d,p) level in water with the C-PCM solvent method, which is a standard approach in computational organic chemistry .
Cosmeceutical Applications
Nicotinamide and its derivatives have been associated with various cosmeceutical applications. They possess properties that can prevent dandruff, promote hair growth, prevent gray hair, increase hair elasticity, and treat acne, fine lines, and age spots. The research into 2-Chloro-N-(3-hydroxypropyl)nicotinamide could extend these applications, offering new solutions in skincare and haircare products .
Advanced Battery Science
While not directly related to 2-Chloro-N-(3-hydroxypropyl)nicotinamide , nicotinamide derivatives are being considered in advanced battery science. Their electrochemical properties are being studied to improve the performance and longevity of batteries. This research could lead to the development of more efficient energy storage systems .
properties
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxypropyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)

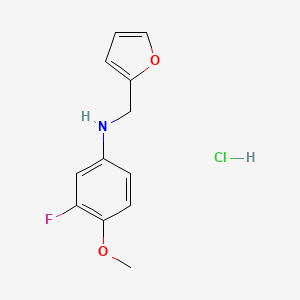
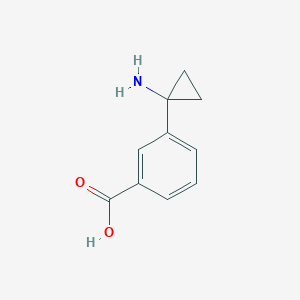

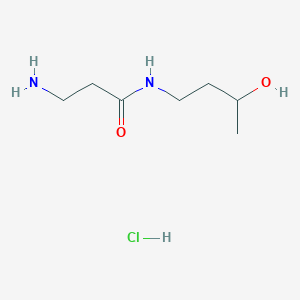
![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

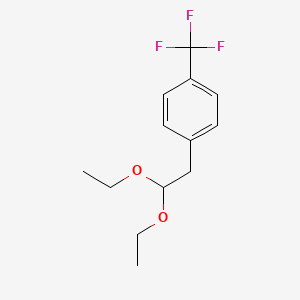
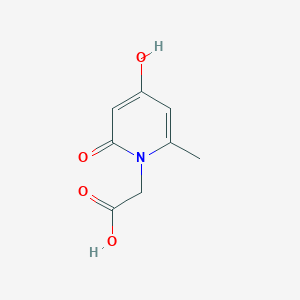
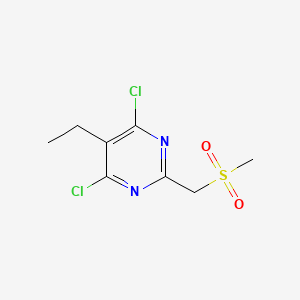
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
